![molecular formula C34H24N6O2 B1680230 1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide CAS No. 500538-94-3](/img/structure/B1680230.png)
1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide
Übersicht
Beschreibung
NSC61610 is a LANCL2 ligand. NSC61610 showed anti-inflammatory activity and potential useful for inflammatory bowel disease and influenza-driven inflammation . LANCL2 is a novel therapeutic target for the discovery and development of new classes of orally active drugs against chronic metabolic, immune-mediated and infectious diseases.
Biologische Aktivität
1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide (CAS Number: 500538-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on various research studies.
The molecular formula of this compound is , with a molecular weight of 406.348 g/mol. The compound exhibits a density of approximately 1.5 g/cm³ and has a boiling point of 492.6 °C at 760 mmHg.
Property | Value |
---|---|
Molecular Formula | C20H14N4O2 |
Molecular Weight | 406.348 g/mol |
Density | 1.5 g/cm³ |
Boiling Point | 492.6 °C at 760 mmHg |
Anticancer Activity
Research has shown that compounds related to benzimidazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a study assessed the cytotoxic effects of several benzimidazole derivatives, including our compound of interest, against human cancer cell lines such as A549 (lung cancer), T47D (breast cancer), and SW707 (rectal cancer) .
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that the compound exhibited potent antiproliferative activity, with IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics like cisplatin. The mechanism appears to involve the induction of apoptosis through the activation of caspases and the upregulation of pro-apoptotic factors .
Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
---|---|---|---|
A549 | 6.26 ± 0.33 | Cisplatin | ~10 |
T47D | 6.48 ± 0.11 | Cisplatin | ~12 |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been explored extensively. The compound was tested against a range of bacterial strains and fungi, revealing moderate to strong inhibitory effects against pathogens including Staphylococcus aureus and Candida albicans .
In Vitro Antimicrobial Testing
A study evaluated the minimum inhibitory concentration (MIC) values for various derivatives against selected microorganisms:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Candida albicans | 10 |
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets leading to oxidative stress and DNA damage in cancer cells. The formation of reactive oxygen species (ROS) plays a critical role in mediating these effects, which subsequently activate signaling pathways associated with apoptosis .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may act by interfering with DNA synthesis or inducing apoptosis in cancer cells.
- Case Study : In vitro studies demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. For instance, compounds derived from similar structures showed IC50 values in the low micromolar range, indicating potent anticancer activity .
Antimicrobial Properties
The antimicrobial efficacy of benzimidazole derivatives has also been investigated:
- Activity Against Bacteria and Fungi : Research indicates that compounds with benzimidazole moieties exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MIC) for certain derivatives were found to be as low as 1.27 µM against resistant strains .
- Case Study : A study on 2-mercaptobenzimidazole derivatives revealed significant antimicrobial effects, prompting further exploration into their potential as new antimicrobial agents .
Antitubercular Activity
The compound's derivatives have also been assessed for their antitubercular properties:
- In Vitro Evaluation : Compounds were tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth.
- Mechanism : These compounds may inhibit key enzymes involved in mycobacterial metabolism, offering a potential pathway for developing new antitubercular drugs .
Polymeric Materials
The structural characteristics of this compound make it suitable for incorporation into polymeric materials:
- Thermal Stability : The compound exhibits high thermal stability which can enhance the performance of polymers in high-temperature applications.
- Case Study : Research has shown that incorporating benzimidazole derivatives into polymer matrices improves mechanical properties and thermal resistance .
Fluorescent Materials
The unique electronic properties of the benzimidazole moiety allow for applications in fluorescent materials:
- Optoelectronic Devices : Compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) due to their luminescent properties.
Eigenschaften
CAS-Nummer |
500538-94-3 |
---|---|
Molekularformel |
C34H24N6O2 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
1-N,4-N-bis[3-(1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C34H24N6O2/c41-33(35-25-9-5-7-23(19-25)31-37-27-11-1-2-12-28(27)38-31)21-15-17-22(18-16-21)34(42)36-26-10-6-8-24(20-26)32-39-29-13-3-4-14-30(29)40-32/h1-20H,(H,35,41)(H,36,42)(H,37,38)(H,39,40) |
InChI-Schlüssel |
WSXIJTIFOWCMIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C6=NC7=CC=CC=C7N6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC61610; NSC-61610; NSC 61610; MLS000766212; SMR000528839. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.